Bienvenue dans la boutique en ligne BenchChem!

Esperamicin D

DNA cleavage structure-activity relationship enediyne antibiotic

Esperamicin D (CAS 107473-04-1) is a member of the esperamicin family of enediyne antitumor antibiotics, originally isolated from Actinomadura verrucosospora and produced via selective chemical hydrolysis of esperamicin A1 or A2. Characterized by a bicyclo[7.3.1]tridec-4-ene-2,6-diyne core bearing a methyl trisulfide trigger group and a deoxyfucose-anthranilate moiety, esperamicin D distinguishes itself from the fully glycosylated esperamicin A1 by the absence of the trisaccharide side chain, resulting in a lower molecular weight of 771.9 g/mol (C33H45N3O12S3).

Molecular Formula C33H45N3O12S3
Molecular Weight 771.9 g/mol
CAS No. 107473-04-1
Cat. No. B218371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsperamicin D
CAS107473-04-1
Synonymsesperamicin D
Molecular FormulaC33H45N3O12S3
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO
InChIInChI=1S/C33H45N3O12S3/c1-17(2)34-20-16-45-23(15-22(20)43-4)48-29-27(37)25(36-42)18(3)46-31(29)47-21-11-9-7-8-10-13-33(41)19(12-14-50-51-49-6)24(21)26(28(38)30(33)39)35-32(40)44-5/h7-8,12,17-18,20-23,25,27,29-31,34,36-37,39,41-42H,14-16H2,1-6H3,(H,35,40)/b8-7-,19-12-
InChIKeyKREMLOHCULNNLF-WRGVHVQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esperamicin D (CAS 107473-04-1): Procurement-Grade Enediyne Antibiotic for DNA Cleavage and Antitumor Research


Esperamicin D (CAS 107473-04-1) is a member of the esperamicin family of enediyne antitumor antibiotics, originally isolated from Actinomadura verrucosospora and produced via selective chemical hydrolysis of esperamicin A1 or A2 [1]. Characterized by a bicyclo[7.3.1]tridec-4-ene-2,6-diyne core bearing a methyl trisulfide trigger group and a deoxyfucose-anthranilate moiety, esperamicin D distinguishes itself from the fully glycosylated esperamicin A1 by the absence of the trisaccharide side chain, resulting in a lower molecular weight of 771.9 g/mol (C33H45N3O12S3) [2]. This structural simplification directly alters its DNA binding and cleavage properties, making it a valuable comparator tool for structure–activity relationship (SAR) studies within the enediyne class.

Why Esperamicin D Cannot Be Interchanged with Esperamicin A1, Calicheamicin γ1I, or Other Enediyne Analogs


Within the enediyne class, minor structural modifications produce profound differences in DNA strand-break chemistry, cleavage efficiency, and sequence selectivity. Esperamicin D, lacking the trisaccharide side chain present in esperamicin A1, exhibits considerably lower DNA cleavage activity and a distinct double-strand break pattern, whereas esperamicin A1 acts predominantly as a single-strand cleaver [1] [2]. Compared to calicheamicin γ1I, esperamicin D has a divergent carbohydrate appendage architecture and nucleotide selectivity profile (favoring 5′-T/C over 5′-C/T) [3]. These differences mean that in vitro potency, DNA damage fingerprinting, and mechanistic conclusions cannot be extrapolated from one analog to another without experimental verification—making compound-specific procurement essential for reproducible research.

Esperamicin D Comparative Evidence Guide: Quantified Differentiation Against Closest Analogs


DNA Cleavage Activity: Esperamicin D Is Significantly Less Potent Than Esperamicins A1 and C

In the seminal structure–activity relationship study by Long et al. (1989), five structurally related esperamicin analogs were compared for DNA breakage activity. Esperamicin D showed almost the same sequence-specific cleavage mode as esperamicins A1 and C, but its DNA cleavage activity was considerably lower than those of esperamicins A1 and C [1]. This difference is attributed to the absence of the trisaccharide side chain, which plays an important role in DNA binding affinity. While the study does not report a numeric fold-difference, the ranking order (A1 ≈ C > D) is consistent across multiple assay formats including in vitro pBR322 DNA breakage and cellular DNA damage in human colon carcinoma (HCT116) cells.

DNA cleavage structure-activity relationship enediyne antibiotic

DNA Strand Break Pattern: Esperamicin D Produces Double-Strand Breaks, Distinguishing It from the Single-Strand Cleaver Esperamicin A1

Christner et al. (1992) used high-resolution gel electrophoresis to characterize the DNA cleavage chemistry of esperamicins A1, C, D, and E. Esperamicin A1 was confirmed to be a single-strand cleaver, generating fragmentation products consistent with exclusive 5′-hydrogen abstraction. In contrast, esperamicins C, D, and E (lacking the full trisaccharide) produced significant double-strand cleavage, with fragmentation patterns indicating both 5′- and 4′-hydrogen abstraction [1]. This mechanistic bifurcation means that esperamicin D inflicts a fundamentally different type of DNA lesion compared to esperamicin A1, with implications for cellular repair pathway activation and biological outcome.

double-strand break DNA damage mechanism enediyne cleavage chemistry

Sequence Specificity: Esperamicin D Retains the Identical Nucleotide Preference as Esperamicin A1 Despite Lacking the Trisaccharide

Lu et al. (1991) demonstrated that esperamicin A1 and its three hydrolysis products—esperamicins C, D, and E—retain a common sequence preference for DNA scission [1]. Specifically, esperamicin-mediated DNA cleavage preferentially targets thymidylate and cytidylate residues within oligopyrimidine tracts (5′-CTC-3′, 5′-TTC-3′, 5′-TTT-3′), with dinucleotide cleavage sites concentrated at 5′-TG-3′ and 5′-CG-3′ sequences [2]. This differs markedly from calicheamicin γ1I, which shows a base attack frequency of C ≫ T > A = G, and from bleomycin, which preferentially cleaves at 5′-GT-3′ and 5′-GC-3′. The conserved sequence specificity between esperamicin D and A1 confirms that the diacetylenic ring core, not the sugar residues, determines nucleotide recognition, while the sugar residues primarily modulate cleavage efficiency.

DNA sequence specificity minor groove binding enediyne SAR

Structural Differentiation: Trisaccharide Side Chain Absence Defines Esperamicin D as a Minimalist Enediyne Scaffold

Esperamicin D (MW 771.9 g/mol, C33H45N3O12S3) is structurally identical to the bicyclo[7.3.1]tridecadiynene enediyne core of esperamicin A1 but lacks the entire trisaccharide side chain composed of a hydroxyamino sugar, an isopropylamino sugar, and a thiomethyl sugar [1]. Esperamicin A1 (MW 1325.54 g/mol, C59H80N4O22S4) carries this full trisaccharide appendage. The scite.ai analysis of the Long et al. (1989) study explicitly states that "the trisaccharide side chain of esperamicin plays an important role in the binding of esperamicin to DNA" [2], accounting for the differential cleavage activity between these analogs. This 553.6 g/mol molecular weight reduction in esperamicin D represents the deletion of a moiety that mediates non-specific DNA affinity while leaving the enediyne warhead and deoxyfucose-anthranilate recognition element intact.

enediyne pharmacophore trisaccharide moiety DNA binding affinity

In Vivo Antitumor Activity: Esperamicin-Class Compounds Are Active at Sub-Microgram per Kilogram Doses in Murine Tumor Models

The esperamicin class, including esperamicin A1 and its hydrolysis product esperamicin D (BBM-1675D), exhibits antitumor activity at extraordinarily low doses. Patent data for BBM-1675D confirm inhibitory activity against P-388 leukemia and B16 melanoma murine models [1]. Class-level antitumor data show that esperamicins achieve optimal efficacy at doses in the 0.5–1.5 μg/kg range, representing approximately 4000-fold greater potency than adriamycin (doxorubicin) [2]. More specifically, antitumor efficacy data compiled for the esperamicin class show 56% increased life span (ILS) in P-388 leukemia at 10.0 μg/kg and 145% ILS with 40% cure rate in B16 melanoma at 30.0 μg/kg (i.p. administration) [3]. While these numeric values are derived from esperamicin A1 (the most extensively characterized member of the class), the conserved enediyne warhead across esperamicin D supports comparable in vivo potency, albeit with the expectation that the trisaccharide deletion may alter pharmacokinetics and tumor uptake.

in vivo antitumor P388 leukemia B16 melanoma enediyne dosing

Optimal Research and Procurement Scenarios for Esperamicin D Based on Comparative Evidence


Structure–Activity Relationship (SAR) Studies Disentangling Sugar Moiety Contributions from Enediyne Core Activity

Esperamicin D is the definitive compound for SAR campaigns that require a head-to-head comparison between the full-length esperamicin A1 and its sugar-depleted analog. As demonstrated by Long et al. (1989) [1] and Christner et al. (1992) [2], the trisaccharide deletion in esperamicin D reduces DNA cleavage activity while converting the break pattern from single-strand to double-strand. Researchers should procure esperamicin D alongside esperamicin A1 to systematically dissect how the trisaccharide side chain modulates DNA binding affinity, cleavage efficiency, and strand-break chemistry without altering sequence specificity—a level of mechanistic resolution not achievable with any other enediyne analog pair.

Mechanistic Studies of Double-Strand DNA Break Induction and Repair Pathway Activation

Esperamicin D produces significant double-strand DNA breaks via both 5′- and 4′-hydrogen abstraction chemistry, as established by Christner et al. (1992) [2]. This distinguishes it from esperamicin A1, which acts as a single-strand cleaver. Investigators studying double-strand break repair (DSBR) pathways—including homologous recombination and non-homologous end joining—should select esperamicin D as a well-characterized small-molecule DSB inducer. Its defined nucleotide sequence preference (5′-CTC-3′, 5′-TTC-3′, 5′-TTT-3′ tracts) [3] additionally enables predictable damage mapping at specific genomic loci.

Calicheamicin–Esperamicin Comparative Pharmacology and Cross-Resistance Profiling

Esperamicin D shares the bicyclo[7.3.1]enediyne core and methyl trisulfide trigger with calicheamicin γ1I but differs in carbohydrate architecture and nucleotide cleavage selectivity (esperamicin T > C > A > G vs. calicheamicin C ≫ T > A = G) [3]. These differences produce distinct DNA damage signatures. Researchers profiling cross-resistance mechanisms in enediyne-exposed tumor cell lines or developing ADC payloads should include esperamicin D in comparative panels alongside calicheamicin derivatives to determine whether resistance is warhead-specific or mechanism-class-wide—an essential step for payload selection in targeted therapeutic design.

Minimal Enediyne Scaffold for Synthetic Chemistry and Prodrug Development

With a molecular weight of 771.9 g/mol and a defined enediyne core retaining the deoxyfucose-anthranilate recognition element, esperamicin D represents the most compact naturally derived esperamicin scaffold [4] [5]. Synthetic chemistry groups developing novel enediyne prodrugs, antibody–drug conjugate (ADC) payloads, or trigger-modified analogs should procure esperamicin D as a benchmark minimal scaffold. Its reduced structural complexity compared to esperamicin A1 (ΔMW 553.6 g/mol) simplifies total synthesis efforts while preserving the core Bergman cyclization chemistry responsible for DNA cleavage, as confirmed by conserved sequence specificity across the esperamicin series [5].

Quote Request

Request a Quote for Esperamicin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.